molecular formula C12H17NO B13034418 2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine CAS No. 164737-34-2

2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine

Cat. No.: B13034418
CAS No.: 164737-34-2
M. Wt: 191.27 g/mol
InChI Key: LGSAUUFTGRAKGB-UHFFFAOYSA-N
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Description

2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine (CAS 103857-96-1) is a pyrrolidine derivative featuring a 2-methoxyphenyl substituent at the 2-position and a methyl group at the 1-position of the pyrrolidine ring. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.

Properties

CAS No.

164737-34-2

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-methylpyrrolidine

InChI

InChI=1S/C12H17NO/c1-13-9-5-7-11(13)10-6-3-4-8-12(10)14-2/h3-4,6,8,11H,5,7,9H2,1-2H3

InChI Key

LGSAUUFTGRAKGB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenylacetonitrile with methylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the pyrrolidine ring.

Another method involves the cyclization of 2-methoxyphenylacetic acid with methylamine in the presence of a dehydrating agent like thionyl chloride. This reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the desired pyrrolidine compound.

Industrial Production Methods

Industrial production of 2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Commonly used solvents include acetonitrile and dichloromethane, while catalysts such as palladium on carbon (Pd/C) may be employed to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form new substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH) with alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced pyrrolidine derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name (CAS) Substituents Molecular Formula Key Features Potential Impact on Properties
2-(2-Methoxy-phenyl)-1-methyl-pyrrolidine (103857-96-1) 1-methyl, 2-(2-methoxyphenyl) C₁₂H₁₇NO Ortho-methoxy group; methyl at 1-position Enhanced solubility (polarity); steric hindrance at ortho position may affect receptor binding
Pyrrolidine, 1-[2-(2-fluorophenyl)-1-phenylethyl]- (920959-09-7) 2-fluorophenyl, phenylethyl chain C₁₈H₂₀FN Fluorine substituent; extended alkyl chain Increased lipophilicity; metabolic stability due to C-F bond
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride (27594-60-1) Pyrrolidine with ester-linked phenyl C₁₃H₁₇NO₂•HCl Ester group; phenyl attached via acetate Susceptibility to hydrolysis; variable pharmacokinetics compared to methoxy derivatives
(S)-2-(3,4-Dimethoxybenzyl)pyrrolidine (Unspecified CAS) 3,4-dimethoxybenzyl C₁₃H₁₉NO₂ Para-methoxy groups; benzyl substitution Higher electron density; potential for enhanced receptor affinity (e.g., orexin receptors)
Clemastine (7723-51-5) 4-chlorophenyl, ethoxyethyl chain C₂₁H₂₆ClNO Chlorine substituent; ethoxyethyl chain Electron-withdrawing Cl may reduce solubility; extended chain increases bioavailability

Pharmacological and Physicochemical Properties

  • In contrast, fluorine in CAS 920959-09-7 is electron-withdrawing, which may alter binding kinetics . Dimethoxy substitution (e.g., 3,4-dimethoxybenzyl in ) provides greater electron density, possibly improving interactions with aromatic residues in enzymes or receptors.
  • Para-substituted analogs (e.g., 3,4-dimethoxybenzyl) avoid this issue . The 1-methyl group in the target compound restricts pyrrolidine ring puckering, possibly stabilizing a specific bioactive conformation .
  • Solubility and Metabolic Stability :

    • Methoxy groups generally improve aqueous solubility, whereas fluorine and chlorine enhance lipophilicity, favoring blood-brain barrier penetration .
    • Ester-containing derivatives (e.g., CAS 27594-60-1) may undergo rapid hydrolysis, shortening half-life compared to ether-linked methoxy groups .

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